molecular formula C15H12FNO3S2 B2750494 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380042-93-1

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2750494
CAS No.: 2380042-93-1
M. Wt: 337.38
InChI Key: BJOPZGWVSDDOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a synthetic chemical reagent featuring a sulfonamide functional group, a key moiety in many pharmacologically active compounds. Sulfonamides are known to exhibit a wide range of biological activities by acting as competitive inhibitors for essential enzymes in biochemical pathways. Historically, antibacterial sulfonamides function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase and preventing the synthesis of folic acid, which is crucial for cellular growth . Beyond their antimicrobial properties, sulfonamide-based compounds are investigated for diverse therapeutic areas, including use as TRPM8 antagonists, carbonic anhydrase inhibitors, and agents for diuresis, hypoglycemia, and inflammation . The structure of this particular compound incorporates a 2-fluorobenzenesulfonamide group linked to a heteroaromatic system containing both thiophene and furan rings. This molecular architecture makes it a promising candidate for research in medicinal chemistry, particularly in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of novel enzyme inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOPZGWVSDDOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the furan and thiophene moieties in this compound enhances its interaction with biological targets, potentially leading to the development of new antibiotics. Studies have shown that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial survival .

Anti-inflammatory Properties
Compounds containing sulfonamide groups have been linked to anti-inflammatory effects. The unique structure of 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide may provide a scaffold for developing new anti-inflammatory drugs aimed at treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary in vitro studies suggest that such compounds can modulate inflammatory pathways effectively .

Materials Science Applications

Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of furan and thiophene rings can enhance charge transport properties, making it a candidate for improving device efficiency .

Sensors
The compound's ability to form stable complexes with various metal ions suggests potential applications in sensor technology. It could be used in the development of selective sensors for detecting heavy metals or other environmental pollutants, leveraging its chemical reactivity to produce measurable signals upon interaction with target analytes .

Environmental Applications

Pollutant Degradation
Research indicates that sulfonamide compounds can participate in photodegradation processes under UV light, potentially leading to their application in environmental remediation. The ability of this compound to break down pollutants in water sources could be explored further for wastewater treatment strategies .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents.
  • Organic Electronics Performance Analysis
    In a performance analysis of OLEDs incorporating thiophene-based materials, it was found that devices utilizing derivatives of this compound showed improved luminescence and stability compared to traditional materials, suggesting enhanced charge transport capabilities.

Mechanism of Action

The mechanism by which 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Halogen Variation: Fluorine vs. Chlorine

The chloro analogue , 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide (CAS 2380042-02-2), differs only in the halogen substituent (Cl vs. F) on the benzene ring. Key comparisons include:

  • Molecular Weight: The chloro analogue has a molecular weight of 353.84 g/mol (C₁₅H₁₂ClNO₃S₂), while the fluoro target compound is lighter (~337.34 g/mol) due to fluorine’s lower atomic mass .
Ring System Variation: Oxane vs. Furan-Thiophene

The compound 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide (CAS 1203279-37-1) replaces the furan-thiophene moiety with a tetrahydropyran (oxane) ring linked to thiophen-2-yl. Key differences:

  • Molecular Formula: C₁₆H₁₈FNO₃S₂ vs. the target’s C₁₅H₁₂FNO₃S₂.
Scaffold Variation: Pyrazole vs. Thiophene-Furan

4-Ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide () features a pyrazole core substituted with thiophene and phenyl groups. This highlights the sulfonamide group’s versatility across diverse scaffolds, though the target compound’s fused thiophene-furan system may confer unique electronic properties .

Physicochemical Properties

Compound Name Substituent (X) Ring System Molecular Formula Molecular Weight (g/mol) Reference
Target Compound F Thiophene-Furan C₁₅H₁₂FNO₃S₂ ~337.34 N/A
2-Chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide Cl Thiophene-Furan C₁₅H₁₂ClNO₃S₂ 353.84
2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide F Thiophene-Oxane C₁₆H₁₈FNO₃S₂ 355.45
4-Ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide - Pyrazole-Thiophene C₂₂H₂₁N₃O₂S₂ 447.55

Biological Activity

2-Fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C15H12FNO3SC_{15}H_{12}FNO_3S with a molecular weight of approximately 337.38 g/mol. Its structure includes a benzene sulfonamide core, substituted with a fluorine atom and a furan-thiophene moiety, contributing to its unique electronic properties.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Anticancer Activity : Preliminary investigations suggest that derivatives of sulfonamides, including this compound, may possess anticancer properties by inhibiting tumor growth in vitro and in vivo. For example, related compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Cardiovascular Effects : A study on related benzene sulfonamides showed significant effects on perfusion pressure and coronary resistance in isolated rat heart models. This suggests that this compound could modulate cardiovascular functions through interactions with calcium channels or other cardiac receptors .
  • Neuropharmacological Activity : Research indicates that compounds similar to this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or addiction disorders. For instance, studies on related sulfonamides have shown modulation of adenosine levels in the brain, which is crucial for regulating various neural processes .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Interaction : It is hypothesized that this compound can bind to various receptors (e.g., calcium channels), thereby modulating their activity and influencing physiological outcomes.

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Study on Perfusion Pressure :
    • Objective : To evaluate the impact of benzene sulfonamides on coronary resistance.
    • Methodology : Isolated rat heart model with varying doses.
    • Results : Significant reductions in perfusion pressure were observed with certain derivatives, suggesting potential cardiovascular benefits .
GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzene Sulfonamide0.001Decreased
IIICompound 20.001Decreased
IVCompound 30.001Decreased
VCompound 40.001Decreased
VICompound 50.001Decreased

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Theoretical models using software like SwissADME can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide?

  • Methodology : Focus on regioselective functionalization of the thiophene and furan rings. For example, introduce the furan-3-yl group via Suzuki-Miyaura coupling to ensure compatibility with the thiophene scaffold .
  • Critical Parameters : Control reaction temperature (60–80°C) and use Pd(PPh₃)₄ as a catalyst for cross-coupling reactions. Monitor intermediates using HPLC to confirm purity (>95%) before sulfonamide formation .

Q. How can the compound’s structure be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., fluorine at C2 of benzene, methylene bridge between thiophene and sulfonamide) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in stereochemistry or bond angles .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, heterocyclic rings) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Fluorine : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .
  • Thiophene-Furan Moiety : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase inhibitors) .
    • Experimental Design : Compare IC₅₀ values of derivatives in enzymatic assays (e.g., fluorescence polarization for kinase inhibition) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Data Reconciliation :

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP concentrations (1 mM) for kinase assays .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) .
    • Case Study : A 2023 study resolved discrepancies in antibacterial activity (MIC values) by correlating solubility (logP = 2.8) with membrane permeability .

Q. How can crystallographic data improve mechanistic understanding of sulfonamide-protein interactions?

  • Crystallography Workflow :

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.5 Å) datasets .
  • Refinement : Apply SHELXL for anisotropic B-factor modeling and hydrogen-bond network analysis .
    • Example : A 2024 study revealed hydrogen bonding between the sulfonamide group and Thr199 in carbonic anhydrase II .

Methodological Challenges

Q. What are the limitations of current synthetic routes for scaling to gram quantities?

  • Bottlenecks :

  • Low Yields : Suzuki-Miyaura coupling steps yield <50% due to steric hindrance at the thiophene C4 position .
  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate the sulfonamide from byproducts .
    • Innovations : Microwave-assisted synthesis (100°C, 30 min) improves yields by 20% .

Q. How to address instability in aqueous solutions during biological assays?

  • Stabilization Strategies :

  • Formulation : Use DMSO stock solutions (10 mM) diluted in PBS with 0.1% BSA to prevent aggregation .
  • Degradation Analysis : Monitor hydrolysis via LC-MS; half-life >24 hrs at pH 7.4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.